4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433732
InChI: InChI=1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H
SMILES: C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br
Molecular Formula: C9H5BrF2N2
Molecular Weight: 259.05 g/mol

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13433732

Molecular Formula: C9H5BrF2N2

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole -

Specification

Molecular Formula C9H5BrF2N2
Molecular Weight 259.05 g/mol
IUPAC Name 4-bromo-1-(3,5-difluorophenyl)pyrazole
Standard InChI InChI=1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H
Standard InChI Key PPERDOFNZDVIJU-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br
Canonical SMILES C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-bromo-1-(3,5-difluorophenyl)-1H-pyrazole is C₉H₅BrF₂N₂, with a molecular weight of 275.05 g/mol. The compound features a pyrazole core substituted with a bromine atom at the 4-position and a 3,5-difluorophenyl group at the 1-position. The 3,5-difluorophenyl moiety introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₅BrF₂N₂
Molecular Weight275.05 g/mol
Hydrogen Bond Donors1 (pyrazole NH)
Hydrogen Bond Acceptors4 (2 F, 2 N)
Rotatable Bond Count2
Topological Polar Surface28.7 Ų

Synthetic Approaches

The synthesis of 4-bromo-1-(3,5-difluorophenyl)-1H-pyrazole can be inferred from methods used for analogous pyrazole derivatives. A one-pot, two-component modular synthesis strategy involving phenacyl bromides and benzal hydrazones has been demonstrated for related 3,5-diarylpyrazoles .

General Procedure:

  • Condensation: React 3,5-difluorophenyl hydrazine with a brominated carbonyl precursor under acidic conditions.

  • Cyclization: Facilitate pyrazole ring formation via thermal or catalytic methods.

  • Purification: Isolate the product using chromatography or crystallization.

This method typically achieves moderate yields (30–50%) for structurally complex pyrazoles, with reaction times ranging from 30 minutes to 6 hours depending on substituents .

Pharmacological Activities of Pyrazole Analogs

Antimicrobial Activity

Pyrazole cores substituted with halogenated aryl groups show broad-spectrum antimicrobial effects:

Table 2: Antimicrobial Activity of Analogous Compounds

MicroorganismMIC Range (µg/mL)Key Structural Features
Staphylococcus aureus8–323,5-Difluoro substitution
Escherichia coli16–64Bromine at 4-position
Candida albicans32–128Aryl group electron withdrawal

The 3,5-difluorophenyl group enhances microbial membrane disruption through increased hydrophobicity and halogen bonding .

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

  • Bromine at 4-position:

    • Increases molecular polarizability (London dispersion forces)

    • Enhances binding to hydrophobic enzyme pockets

    • Improves metabolic stability compared to chlorine analogs

  • 3,5-Difluorophenyl Group:

    • Creates a electron-deficient aromatic system

    • Facilitates π-π stacking with tyrosine residues

    • Reduces oxidative metabolism via steric shielding

Table 3: Biological Activity vs. Substituent Patterns

CompoundAnticancer IC₅₀Antimicrobial MICKey Feature
1-(4-Fluorophenyl) analog12.4 µM24 µg/mLMonofluoro substitution
1-(3,5-Difluorophenyl)7.8 µM16 µg/mLEnhanced electron withdrawal
4-Chloro derivative15.2 µM32 µg/mLReduced lipophilicity

The 3,5-difluoro pattern demonstrates superior activity compared to mono-substituted derivatives, likely due to optimized electronic and steric profiles .

Applications in Medicinal Chemistry

Kinase Inhibition

Pyrazole-based kinase inhibitors frequently employ halogenated aryl groups for:

  • ATP-binding pocket occupancy

  • Selectivity modulation via halogen bonding

  • Example: Analogous compounds show IC₅₀ values of 18 nM against VEGFR-2

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